molecular formula C14H11ClO5S B1328670 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid CAS No. 1000018-31-4

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

Cat. No.: B1328670
CAS No.: 1000018-31-4
M. Wt: 326.8 g/mol
InChI Key: VDUWIGAMOUAEQF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is often used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

It’s known that the compound is used in proteomics research , implying it may interact with proteins or other biomolecules in a specific manner.

Pharmacokinetics

It’s known that the compound is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . This suggests that its bioavailability may be influenced by these properties.

Result of Action

As it is used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid. For instance, its solubility in water and organic solvents suggests that the compound’s action may be influenced by the solvent environment. Additionally, it should be stored and handled properly to avoid reactions with oxidizing agents, strong acids, and strong bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be synthesized through the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as potassium hydroxide . The reaction typically involves heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is unique due to its combination of a chloro group, a methylsulfonyl group, and a phenoxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWIGAMOUAEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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